MG 149
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Overview
Description
MG149 is a potent and selective inhibitor of histone acetyltransferases, specifically targeting the MYST family of histone acetyltransferases, including Tip60 and MOF. It has an IC50 value of 74 μM for Tip60 and 47 μM for MOF . MG149 is primarily used in scientific research to study the role of histone acetylation in various biological processes.
Preparation Methods
MG149 is an anacardic acid derivative. The synthetic route involves the reaction of 2-(4-heptylphenethyl)-6-hydroxybenzoic acid with appropriate reagents under specific conditions. The compound is typically synthesized in a laboratory setting, and its solubility in DMSO is greater than 10 mM . For industrial production, the compound is synthesized in bulk and stored under controlled conditions to maintain its stability and potency.
Chemical Reactions Analysis
MG149 undergoes various chemical reactions, including competitive inhibition with acetyl-CoA in the acetyl-CoA binding pocket of Tip60 . It is more potent for histone H3 compared to histone H4. The compound also inhibits the activity of histone acetyltransferases in nuclear extracts from HeLa cells using biotinylated histone H3 or histone H4 peptides as substrates . Common reagents used in these reactions include acetyl-CoA and biotinylated histone peptides.
Scientific Research Applications
MG149 has a wide range of scientific research applications:
Cancer Research: MG149 has shown synergistic antitumor activity when combined with sorafenib in hepatocellular carcinoma cells.
Plant Biology: MG149 has been used to study the inhibition of serotonin N-acetyltransferases in rice seedlings, leading to decreased melatonin synthesis.
Mechanism of Action
MG149 exerts its effects by inhibiting the activity of histone acetyltransferases, specifically targeting the MYST family. It competes with acetyl-CoA in the acetyl-CoA binding pocket of Tip60, leading to decreased histone acetylation levels and cellular proliferation rate . In cancer research, MG149 induces apoptotic cell death by increasing endoplasmic reticulum stress and the levels of unfolded proteins and reactive oxygen species . In asthma research, MG149 reduces airway inflammation by inhibiting KAT8-mediated IL-33 acetylation .
Comparison with Similar Compounds
MG149 is unique in its selective inhibition of the MYST family of histone acetyltransferases. Similar compounds include:
C646: A selective inhibitor of p300 histone acetyltransferase.
TH1834: Another histone acetyltransferase inhibitor with different selectivity.
SP600125: A broad-spectrum kinase inhibitor that also affects histone acetylation.
MG149 stands out due to its high selectivity for Tip60 and MOF, making it a valuable tool for studying the specific roles of these histone acetyltransferases in various biological processes.
Properties
IUPAC Name |
2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-2-3-4-5-6-8-17-11-13-18(14-12-17)15-16-19-9-7-10-20(23)21(19)22(24)25/h7,9-14,23H,2-6,8,15-16H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHQYBZRTAEHRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.